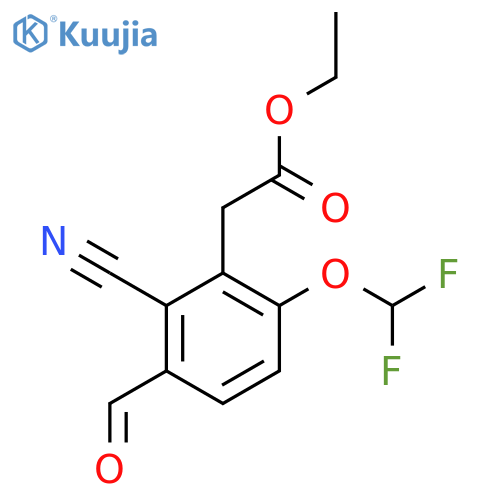Cas no 1805156-12-0 (Ethyl 2-cyano-6-difluoromethoxy-3-formylphenylacetate)

Ethyl 2-cyano-6-difluoromethoxy-3-formylphenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-cyano-6-difluoromethoxy-3-formylphenylacetate
-
- インチ: 1S/C13H11F2NO4/c1-2-19-12(18)5-9-10(6-16)8(7-17)3-4-11(9)20-13(14)15/h3-4,7,13H,2,5H2,1H3
- InChIKey: RXMRGKZDOHCMQY-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(C=O)=C(C#N)C=1CC(=O)OCC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 393
- トポロジー分子極性表面積: 76.4
- 疎水性パラメータ計算基準値(XlogP): 2.2
Ethyl 2-cyano-6-difluoromethoxy-3-formylphenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015022926-1g |
Ethyl 2-cyano-6-difluoromethoxy-3-formylphenylacetate |
1805156-12-0 | 97% | 1g |
1,549.60 USD | 2021-06-18 |
Ethyl 2-cyano-6-difluoromethoxy-3-formylphenylacetate 関連文献
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
Ethyl 2-cyano-6-difluoromethoxy-3-formylphenylacetateに関する追加情報
Ethyl 2-cyano-6-difluoromethoxy-3-formylphenylacetate (CAS No. 1805156-12-0): A Comprehensive Overview
Ethyl 2-cyano-6-difluoromethoxy-3-formylphenylacetate (CAS No. 1805156-12-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate molecular structure, presents a unique set of chemical properties that make it a promising candidate for various applications, particularly in the synthesis of bioactive molecules.
The molecular formula of Ethyl 2-cyano-6-difluoromethoxy-3-formylphenylacetate is C11H7ClF2NO5, reflecting its complex composition. The presence of multiple functional groups, including a cyano group, difluoromethoxy group, and formyl group, contributes to its reactivity and versatility. These features are particularly valuable in medicinal chemistry, where such compounds are often employed as intermediates in the synthesis of more complex molecules.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The difluoromethoxy substituent in Ethyl 2-cyano-6-difluoromethoxy-3-formylphenylacetate is a prime example of how fluorine atoms can be strategically incorporated into molecules to modulate their pharmacological properties. This modification often leads to increased lipophilicity and reduced susceptibility to enzymatic degradation, making such compounds more suitable for therapeutic applications.
The formyl group in this compound is another critical feature that contributes to its utility in synthetic chemistry. Formyl groups are highly reactive and can participate in various chemical transformations, including condensation reactions with amines to form amides or reactions with hydrazines to yield hydrazones. These reactions are fundamental in the construction of peptidomimetics and other bioactive scaffolds.
The cyano group, while less reactive than the formyl group, also plays a significant role in the chemical behavior of Ethyl 2-cyano-6-difluoromethoxy-3-formylphenylacetate. Cyano groups can act as leaving groups in nucleophilic substitution reactions or participate in condensation reactions with aldehydes and ketones. Additionally, they can influence the electronic properties of the molecule, affecting its interactions with biological targets.
Recent studies have highlighted the potential of Ethyl 2-cyano-6-difluoromethoxy-3-formylphenylacetate as a building block for the development of novel therapeutic agents. For instance, researchers have explored its use in the synthesis of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The combination of electron-withdrawing groups like the cyano and formyl groups, along with electron-donating groups such as the difluoromethoxy group, creates a molecular environment that can fine-tune binding interactions with protein targets.
In addition to its role in drug discovery, Ethyl 2-cyano-6-difluoromethoxy-3-formylphenylacetate has been investigated for its potential applications in materials science. Fluorinated aromatic compounds are known for their unique electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and other advanced technologies. The presence of multiple functional groups in this compound allows for further derivatization, enabling the creation of tailored materials with specific properties.
The synthesis of Ethyl 2-cyano-6-difluoromethoxy-3-formylphenylacetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by nucleophilic substitution and functional group transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce additional substituents into the molecule.
The pharmaceutical industry has shown particular interest in developing methods for the scalable production of Ethyl 2-cyano-6-difluoromethoxy-3-formylphenylacetate. Continuous flow chemistry has emerged as a promising approach for achieving this goal, offering advantages such as improved efficiency, reduced waste generation, and enhanced reproducibility. These advancements are crucial for ensuring that this compound can be produced reliably and cost-effectively for both research and commercial applications.
Ethical considerations are also important when working with complex organic compounds like Ethyl 2-cyano-6-difluoromethoxy-3-formylphenylacetate. Researchers must adhere to strict safety protocols to minimize environmental impact and ensure worker safety. This includes proper handling procedures, waste disposal protocols, and adherence to regulatory guidelines governing chemical research.
In conclusion, Ethyl 2-cyano-6-difluoromethoxy-3-formylphenylacetate (CAS No. 1805156-12-0) is a versatile compound with significant potential in pharmaceutical research and beyond. Its unique molecular structure and functional groups make it a valuable tool for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, it is likely that its importance will only continue to grow.
1805156-12-0 (Ethyl 2-cyano-6-difluoromethoxy-3-formylphenylacetate) 関連製品
- 2411219-84-4(1-[3-(Oxiran-2-ylmethoxy)phenyl]piperidin-2-one)
- 35482-50-9(1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-)
- 1805383-61-2(3-Cyano-5-(difluoromethyl)-2-hydroxypyridine-4-acetic acid)
- 1368340-88-8(7-Bromo-1,2,3,4-tetrahydroquinolin-6-ol)
- 1214338-32-5(3-(3-Iodo-2-(pyridin-3-yl)phenyl)pyridine)
- 2228336-01-2(methyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate)
- 476439-20-0(N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide)
- 922117-18-8(N-(2-methoxyethyl)-N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)
- 51255-17-5(Methyl 2-deoxy-a-D-ribofuranoside)
- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)